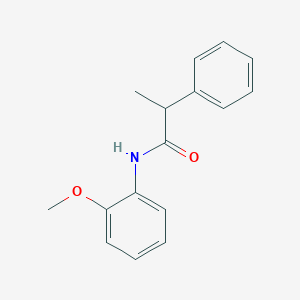

N-(2-methoxyphenyl)-2-phenylpropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-2-phenylpropanamide |

InChI |

InChI=1S/C16H17NO2/c1-12(13-8-4-3-5-9-13)16(18)17-14-10-6-7-11-15(14)19-2/h3-12H,1-2H3,(H,17,18) |

InChI Key |

COGVGMIGFYIIOX-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Methoxyphenyl 2 Phenylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Specific ¹H NMR and ¹³C NMR spectral data, which are crucial for the definitive assignment of proton and carbon environments within the N-(2-methoxyphenyl)-2-phenylpropanamide molecule, could not be located. This includes chemical shifts, coupling constants, and signal multiplicities that would confirm the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR spectra for this compound were found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No experimental ¹³C NMR spectra for this compound were found.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Information regarding the vibrational modes of this compound, which is obtainable through FT-IR and Raman spectroscopy, is not available. This data would be essential for identifying characteristic functional groups and understanding the conformational properties of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectra for this compound were found.

Raman Spectroscopy

No experimental Raman spectra for this compound were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of this compound, typically determined by UV-Vis spectroscopy, have not been reported. This analysis would provide insights into the electronic transitions within the aromatic and amide chromophores of the molecule.

Due to the absence of this fundamental spectroscopic data, the generation of a detailed, informative, and scientifically accurate article with data tables and in-depth research findings for this compound is not possible.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a distinct fingerprint of the compound's structure.

For this compound, the molecular ion peak [M+] is observed at an m/z of 255, confirming its molecular weight. mdpi.com The fragmentation of this molecular ion under EI conditions leads to several characteristic daughter ions. A notable fragmentation pathway involves the cleavage of the amide bond, which is a common fragmentation route for N-acylated compounds.

Detailed analysis of the EI-MS spectrum reveals a base peak at m/z 123. mdpi.com Other significant fragment ions are observed at m/z values of 150, 108, 106, and 105. mdpi.com The presence of these specific fragments allows for the structural confirmation of the N-(2-methoxyphenyl) and 2-phenylpropanoyl moieties within the molecule. The ion at m/z 105 is particularly characteristic and can be attributed to the benzoyl cation (C₆H₅CO⁺), formed through cleavage and rearrangement processes. The fragment at m/z 123 corresponds to the 2-methoxyanilinium ion. mdpi.com

The precise fragmentation pattern is instrumental for the unambiguous identification of this compound, especially in complex matrices when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 255 | 82 | [M]+ (Molecular Ion) |

| 150 | 28 | [M - C₇H₇O]+ |

| 123 | 100 | [C₇H₉NO]+ |

| 108 | 28 | [C₇H₈O]+ |

| 106 | 29 | [C₇H₈N]+ |

| 105 | 68 | [C₇H₅O]+ |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

As of the current literature survey, there is no publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed experimental parameters regarding its crystal system, space group, unit cell dimensions, and atomic coordinates have not been reported.

The determination of the crystal structure of this compound would provide valuable insights into its solid-state conformation, including the planarity of the amide group and the dihedral angles between the aromatic rings. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice. Such information is crucial for understanding the physicochemical properties of the compound in its solid state.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z Value | Data not available |

| Calculated Density | Data not available |

Computational Chemistry and Theoretical Investigations of N 2 Methoxyphenyl 2 Phenylpropanamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is employed to determine the electronic structure of a molecule, from which numerous properties can be derived. For N-(2-methoxyphenyl)-2-phenylpropanamide, DFT calculations would provide a foundational understanding of its geometry, reactivity, and intermolecular interaction sites. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to solve the Schrödinger equation in a computationally feasible manner.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves minimizing the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is crucial. This would involve identifying various low-energy conformers and determining the global minimum energy structure, which represents the most probable conformation of the molecule in its ground state.

The resulting geometric parameters are fundamental for understanding the molecule's shape and steric properties. A hypothetical table of selected optimized bond lengths and angles for the global minimum conformation of this compound is presented below to illustrate how such data would be reported.

Illustrative Data: Optimized Geometrical Parameters This table is for illustrative purposes only, as specific published data for this molecule is not available.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O (Amide) | 1.23 |

| C-N (Amide) | 1.36 | |

| N-H (Amide) | 1.01 | |

| C-C (Propanamide) | 1.53 | |

| C-O (Methoxy) | 1.37 | |

| Bond Angle | O=C-N | 122.5 |

| C-N-H | 120.1 |

| Dihedral Angle | C(phenyl)-C(alpha)-C(carbonyl)-N | -155.0 |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. nih.gov Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, highlighting regions prone to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap implies the molecule is more reactive and can be easily polarized. For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the most probable sites for chemical reactions.

Illustrative Data: Frontier Molecular Orbital Properties This table is for illustrative purposes only, as specific published data for this molecule is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Energy Gap (ΔE) | 5.7 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. nih.govsigmaaldrich.com The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles. sigmaaldrich.comnist.gov Green areas represent neutral potential. nih.gov

For this compound, an MEP map would highlight the electronegative oxygen atom of the carbonyl group and the oxygen of the methoxy (B1213986) group as regions of high electron density (red). In contrast, the hydrogen atom of the amide group (N-H) would appear as a region of positive potential (blue), indicating its potential to act as a hydrogen bond donor. These maps are invaluable for predicting sites of hydrogen bonding and other non-covalent interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals to a more intuitive Lewis-like structure of localized bonds and lone pairs. sigmaaldrich.com This method quantifies electron delocalization, charge transfer, and hyperconjugative interactions.

By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can assess the stability a molecule gains from these electronic effects. The second-order perturbation energy (E(2)) associated with these interactions quantifies their strength. For this compound, NBO analysis would reveal significant interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbital of the adjacent carbonyl group (n → π*), which is characteristic of the amide resonance that imparts stability and planarity to the amide bond.

Illustrative Data: NBO Analysis - Second-Order Perturbation Energies (E(2)) This table is for illustrative purposes only, as specific published data for this molecule is not available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C=O) | 55.2 | Amide Resonance |

| π (Phenyl Ring) | π* (C=O) | 4.8 | Conjugation |

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Experimental Validation

Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure. DFT calculations are commonly used to predict Infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Visible electronic transitions.

IR Spectroscopy: Theoretical calculation of vibrational frequencies helps in the assignment of experimental IR spectra. The computed frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the calculation. For this compound, key predicted vibrations would include the N-H stretch, C=O stretch, and various C-H and aromatic ring vibrations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of complex experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This provides insight into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of the aromatic rings and the amide group.

Illustrative Data: Predicted vs. Experimental Spectroscopic Data This table is for illustrative purposes only, as specific published data for this molecule is not available.

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| IR Frequency (cm⁻¹) | ||

| ν(N-H) | 3450 | 3300 |

| ν(C=O) | 1710 | 1680 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C (Carbonyl) | 175.0 | 172.5 |

| C (Methoxy) | 56.2 | 55.8 |

| UV-Vis λmax (nm) | 275 | 278 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Target Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in a simulated environment like water or a lipid bilayer, to track their movements and interactions.

For this compound, an MD simulation could reveal its conformational flexibility, showing how it transitions between different shapes in solution. This is crucial for understanding how the molecule might adapt its conformation to bind to a biological target, such as a receptor or enzyme. If the molecule were being studied as a potential ligand, MD simulations could be used to model its binding to the active site of a protein, calculating the binding free energy and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-target complex. This provides a mechanistic understanding of its potential biological activity.

Quantum Chemical Parameters for Reactivity and Stability Assessments

Currently, there is no available research data detailing the quantum chemical parameters for the reactivity and stability assessment of this compound. In a typical study, this section would include detailed findings from computational analyses. Such an analysis would likely involve the use of Density Functional Theory (DFT) with a specified basis set (e.g., B3LYP/6-311++G(d,p)) to determine the optimized molecular geometry and various electronic properties.

The standard parameters that would be investigated and presented in data tables are:

Optimized Molecular Structure: Bond lengths, bond angles, and dihedral angles of the lowest energy conformation of the molecule.

Frontier Molecular Orbitals (FMOs): The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Global Reactivity Descriptors: Parameters derived from the FMO energies, such as:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2.

Chemical Softness (S): Calculated as 1 / (2η).

Global Electrophilicity Index (ω): Calculated as χ² / (2η).

Structure Activity Relationship Sar Studies of N 2 Methoxyphenyl 2 Phenylpropanamide and Its Derivatives

Systematic Modification of the N-(2-methoxyphenyl) Moiety and its Influence on Biological Activity

The N-(2-methoxyphenyl) group plays a crucial role in the interaction of these compounds with their biological targets. Modifications to this part of the molecule, including the position of the methoxy (B1213986) group and the introduction of other substituents, have profound effects on the pharmacological profile.

Positional Isomerism of the Methoxy Group and its Effects

The position of the methoxy group on the N-phenyl ring is a key determinant of biological activity. While direct comparative studies on the 2-phenylpropanamide (B1200545) series are limited, research on structurally related N-phenylamides and other receptor ligands provides valuable insights. For instance, in a series of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group significantly influenced their biological properties, with the ortho-substituted analog showing the most favorable characteristics for certain applications. nih.gov

In the context of opioid receptor ligands, the presence and position of a methoxy group on the N-aryl ring can modulate affinity and selectivity. For example, in a series of morphinan (B1239233) derivatives, a para-methoxy substitution on the N-phenylamino group led to a significant increase in affinity for both mu (µ) and kappa (κ) opioid receptors. nih.gov Specifically, the p-methoxyphenylamino cyclorphan (B1240199) derivative exhibited a Ki of 0.026 nM at the µ-receptor and 0.030 nM at the κ-receptor. nih.gov While this data is not on the N-(2-methoxyphenyl)-2-phenylpropanamide scaffold itself, it underscores the importance of the methoxy group's position. A study on fentanyl analogs also noted that a 2-methoxy substituent on the N-aryl ring influenced binding preference. mdpi.com

| Compound/Analog | Methoxy Position | Receptor Target(s) | Observed Effect |

| p-methoxyphenylamino cyclorphan | para | µ- and κ-opioid receptors | Increased affinity (Ki = 0.026 nM at µ, 0.030 nM at κ) nih.gov |

| 18F-labeled benzyl triphenylphosphonium cation | ortho | - | Favorable biological properties for specific imaging applications nih.gov |

| Fentanyl Analog | ortho | Opioid receptors | Influenced binding preference mdpi.com |

Substituent Effects on the Methoxy-substituted Phenyl Ring

The introduction of various substituents onto the methoxy-substituted phenyl ring has been a fruitful strategy for fine-tuning the pharmacological properties of N-phenylpropanamide derivatives. Both the electronic nature and the steric bulk of the substituents can significantly impact receptor binding and functional activity.

Studies on related N-benzylphenethylamines have shown that substitutions at the 2'- and 3'-positions of the N-benzyl ring are generally well-tolerated and can have a profound effect on affinity for serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.gov In a series of benzamide (B126) derivatives targeting dopamine (B1211576) D2 and D3 receptors, quantitative structure-activity relationship (QSAR) studies were conducted to identify the properties of substituents on the benzamide aromatic ring that are important for receptor binding. nih.gov

In the context of N-phenylpropanamide analogs, such as those related to fentanyl, substitutions on the aniline (B41778) (N-phenyl) ring are a common modification. nih.govwikipedia.org For example, the addition of a fluorine atom can influence potency and efficacy. nih.gov The presence of other substituents, such as chloro or methyl groups, also alters the pharmacological profile. nih.govnih.gov A study on TEMPO-type nitroxides demonstrated that the position of a phenyl group relative to the reactive center influences both electronic and steric effects, which in turn affects reactivity. nih.gov This principle can be extended to the substituents on the N-phenyl ring of this compound, where their interaction with the receptor binding pocket is critical.

| Substituent | Position on Phenyl Ring | Compound Series | Observed Effect on Biological Activity |

| Fluoro | - | Fentanyl analogs | Influences potency and efficacy nih.gov |

| Chloro, Methyl | - | Fentanyl analogs | Alters pharmacological profile nih.govnih.gov |

| Various | 2', 3' | N-benzylphenethylamines | Generally well-tolerated, profound effect on 5-HT2A/2C affinity nih.gov |

Variations in the 2-Phenylpropanamide Backbone and their Pharmacological Implications

The 2-phenylpropanamide backbone serves as the central scaffold of these molecules, and modifications to this core structure have significant pharmacological consequences. Key areas of investigation include the stereochemistry at the α-carbon and alterations to the alkyl chain.

Stereochemical Configuration at the α-Carbon

Chirality plays a pivotal role in the biological activity of many pharmacologically active compounds, and this compound is no exception. The stereochemical configuration at the α-carbon of the 2-phenylpropanamide moiety can dramatically influence receptor binding affinity and efficacy. rsc.orgnih.govnih.gov

A seminal study on the stereoisomers of ohmefentanyl, a potent N-phenylpropanamide-based opioid agonist, revealed extreme stereodifferences in analgesic activity and receptor binding. nih.gov The eight possible stereoisomers, arising from three chiral centers, exhibited a wide range of potencies. Specifically, the (3R,4S) configuration at the piperidine (B6355638) ring and the (S) configuration at the phenylethyl 2-carbon were found to be beneficial for analgesic potency. nih.govrsc.org The most potent isomers, (3R,4S,2'R)-(-)-cis-1a and (3R,4S,2'S)-(+)-cis-1b, had ED50 values for analgesia that were thousands of times greater than that of morphine. nih.gov In contrast, their corresponding antipodes were the least potent. This stark difference in activity highlights the highly specific stereochemical requirements of the opioid receptor binding pocket. nih.govnih.gov

These findings strongly suggest that the analgesic effects of these compounds are mediated by a stereospecific interaction with opioid receptors, primarily the µ-receptor. nih.govrsc.org The precise three-dimensional arrangement of the functional groups is critical for optimal receptor engagement.

| Isomer of Ohmefentanyl | Configuration | Analgesic Potency (vs. Morphine) | µ-Opioid Receptor Affinity |

| (3R,4S,2'S)-(+)-cis-1b | 3R, 4S, 2'S | 13,100 times | High |

| (3R,4S,2'R)-(-)-cis-1a | 3R, 4S, 2'R | 2,990 times | High |

| Antipodes of 1a and 1b | - | Least potent | Low |

Alkyl Chain Modifications and Impact on Receptor Binding

While direct studies on alkyl chain modifications of the 2-phenylpropanamide backbone in the N-(2-methoxyphenyl) series are not extensively documented in the available literature, principles from related compound classes can be informative. For example, in fentanyl analogs, modifications to the N-acyl chain length are a key determinant of in vivo potency and efficacy. nih.gov Shortening or lengthening the propanoyl chain can alter the compound's interaction with the receptor. nih.gov These modifications can affect not only the affinity but also the functional activity, potentially shifting a compound from an agonist to an antagonist or altering its selectivity profile. The flexibility of the alkyl chain is also a factor, as it allows the molecule to adopt different conformations to accommodate the binding pocket. biorxiv.org

Development of Design Principles for Potent and Selective this compound Analogs

The cumulative knowledge from SAR studies has led to the development of several design principles for creating potent and selective this compound analogs and related compounds. nih.govnih.gov These principles often involve a combination of strategies targeting different parts of the molecule.

One key strategy is the use of conformational constraint to improve selectivity. researchgate.net By rigidifying the molecule, for example, through the introduction of cyclic structures, it is possible to lock the compound into a conformation that is preferred by a specific receptor subtype. Another approach is the design of "bivalent" or "multitarget" ligands, where pharmacophores for different receptors are combined into a single molecule. eurekaselect.com This can lead to compounds with unique pharmacological profiles, such as mixed agonism/antagonism.

For achieving high potency, the stereochemistry at the α-carbon of the 2-phenylpropanamide backbone is of paramount importance, with the (S)-configuration often being preferred for opioid receptor activity. nih.govrsc.org Furthermore, the substitution pattern on the N-phenyl ring is a critical determinant of both affinity and selectivity. The position of the methoxy group, as well as the introduction of other substituents, can be used to fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target receptor. nih.govnih.gov For instance, developing selective ligands can be approached by identifying and exploiting structural and physicochemical differences between receptor subtypes. mdpi.com

In the context of opioid receptor modulators, strategies for achieving functional selectivity, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment), are of great interest. nih.govelifesciences.org This can be achieved by designing ligands that stabilize specific receptor conformations. Such "biased agonists" may offer therapeutic advantages, such as reduced side effects. elifesciences.org

Computational Approaches to SAR Elucidation (e.g., QSAR, Docking Studies)

The exploration of Structure-Activity Relationships (SAR) for novel therapeutic agents has been significantly accelerated by the integration of computational methods. These in silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide profound insights into the interactions between a ligand and its biological target at a molecular level. While direct computational studies on this compound are not extensively documented in publicly available research, the application of these methods to structurally related compounds illustrates their utility in drug discovery and optimization.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors—physicochemical properties such as steric, electronic, and hydrophobic characteristics—that influence a compound's potency, QSAR models can predict the activity of novel, unsynthesized analogs.

For instance, QSAR studies on various N-aryl amide derivatives have been instrumental in refining their biological profiles. In a study on substituted 2-aminopyridine (B139424) derivatives, a statistically significant QSAR model was developed with a high correlation coefficient (r² = 0.8408) nih.gov. This model, validated by a high squared correlation coefficient (q² = 0.7270) and predictive r² (pred r² = 0.7889), demonstrated strong predictive capability nih.gov. Such models are crucial for understanding how specific structural features contribute to the desired biological effect, guiding the rational design of more potent derivatives. The results from these types of analyses often indicate that properties like acceptor and donor sites, as well as aliphatic and aromatic features, are favorable for activity nih.gov.

Molecular Docking

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method calculates the binding energy and analyzes the intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the protein. These insights are critical for understanding the mechanism of action and for designing compounds with improved affinity and selectivity.

The process involves preparing a 3D structure of the target protein, often obtained from crystallographic data from the Protein Data Bank (PDB), and a 3D representation of the ligand. Software like AutoDock Vina is then used to perform the docking simulations niscpr.res.in.

In studies of related amide-containing compounds, molecular docking has been successfully employed to elucidate binding modes. For example, in the development of N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives as HIV-1 Vif antagonists, molecular docking was used to optimize the central ring of a lead compound, resulting in a derivative with significantly enhanced antiviral activity nih.gov. Similarly, in the design of N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of valproic acid, docking simulations were used to select the most promising candidate for synthesis and in vitro evaluation against cancer cell lines nih.gov.

The output of a docking study typically includes a binding energy score, which indicates the strength of the interaction, and a visualization of the binding pose. For example, in a study on N-substituted pyridazine-3-carboxamide (B1582110) derivatives as potential modulators of glutamate (B1630785) receptors, docking studies predicted high affinity for various receptor subtypes, with binding energies ranging from -5.0 to -11.6 kcal/mol rrpharmacology.ru.

To illustrate the data generated from such studies, the following table presents hypothetical docking results for a series of this compound derivatives against a target protein.

| Compound ID | Modification | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | Parent Compound | -7.5 | TYR23, PHE89, LEU102 |

| 1a | 4'-Fluoro on phenyl ring | -7.9 | TYR23, PHE89, ARG105 |

| 1b | 4'-Chloro on phenyl ring | -8.2 | TYR23, PHE89, ARG105 |

| 1c | 3'-Methoxy on phenyl ring | -7.2 | TYR23, LEU102 |

| 1d | N-methylation of amide | -6.8 | PHE89, LEU102 |

These computational approaches are indispensable in modern drug discovery, enabling a more targeted and efficient search for new therapeutic agents by providing a rational basis for the design and synthesis of novel derivatives.

Future Research Directions and Translational Perspectives for N 2 Methoxyphenyl 2 Phenylpropanamide

Development of Next-Generation Synthetic Methodologies with Enhanced Sustainability and Efficiency

The synthesis of amides is one of the most common reactions in pharmaceutical manufacturing. ucl.ac.ukpulsus.com However, traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. ucl.ac.uk Future research on N-(2-methoxyphenyl)-2-phenylpropanamide should prioritize the development of green and sustainable synthetic routes. ispe.orgjddhs.compharmaceutical-technology.commdpi.com This aligns with the growing industry-wide emphasis on environmentally responsible pharmaceutical production. pharmaceutical-technology.compfizer.com

Key areas of focus should include:

Catalytic Amidation: Moving away from waste-generating stoichiometric reagents, research should explore catalytic methods for the formation of the amide bond in this compound. ucl.ac.uksigmaaldrich.com This could involve the use of boronic acid catalysts or transition metal-based systems that facilitate the direct coupling of carboxylic acids and amines. sigmaaldrich.com

Biocatalysis: The use of enzymes, such as lipases, offers a highly selective and environmentally benign approach to amide synthesis. mdpi.comrsc.orgnih.gov Developing a biocatalytic route for this compound could significantly improve the sustainability of its production. rsc.orgnih.gov

Continuous Flow Synthesis: This technique allows for better control over reaction parameters, leading to higher yields, improved safety, and reduced waste. ispe.orgjddhs.com Implementing a continuous flow process for the synthesis of this compound would be a significant step towards a more efficient and scalable manufacturing process. jddhs.com

Green Solvents: The replacement of traditional, often hazardous, organic solvents with greener alternatives like water, bio-based solvents, or supercritical CO2 is a central tenet of green chemistry. jddhs.commdpi.com Research should aim to identify and optimize reaction conditions for the synthesis of this compound in such sustainable solvent systems. jddhs.com

Table 1: Comparison of Synthetic Methodologies for Amide Bond Formation

| Methodology | Advantages | Disadvantages | Relevance to this compound |

|---|---|---|---|

| Traditional Coupling Reagents | Well-established, broad substrate scope. | Poor atom economy, generates significant waste. ucl.ac.uk | Current likely method, but with a high environmental footprint. |

| Catalytic Amidation | High atom economy, reduced waste. sigmaaldrich.com | Catalyst cost and removal can be challenging. | A key area for future research to improve sustainability. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. mdpi.comrsc.org | Enzyme stability and cost can be limiting factors. | A promising green alternative for synthesis. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and efficiency. ispe.orgjddhs.com | Requires specialized equipment and process optimization. | Ideal for large-scale, sustainable production. |

Advanced Computational Approaches for Predictive Modeling and De Novo Design of this compound Analogs

Computational tools are indispensable in modern drug discovery, offering the ability to predict molecular properties and design novel compounds with desired activities. nih.govnih.govyoutube.com For this compound, computational approaches can accelerate the discovery of analogs with enhanced therapeutic potential.

Future research in this area should involve:

Predictive Modeling: Utilizing quantitative structure-activity relationship (QSAR) models and machine learning algorithms, researchers can predict the biological activity and pharmacokinetic properties of virtual analogs of this compound. nih.govnih.gov This can help prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Algorithms for de novo design can generate novel molecular structures that are optimized to fit a specific biological target. acs.orgnih.govnih.gov By defining a desired pharmacophore based on the this compound scaffold, these tools can propose new analogs with potentially improved binding affinity and selectivity. youtube.com

Molecular Docking and Dynamics: These techniques can be used to simulate the interaction of this compound and its analogs with potential protein targets at the atomic level. nih.gov This provides insights into the molecular basis of action and can guide the rational design of more potent compounds.

Table 2: Computational Tools in Drug Discovery for this compound Analogs

| Computational Approach | Application | Potential Outcome |

|---|---|---|

| QSAR Modeling | Predict biological activity of virtual compounds. | Prioritization of synthetic targets. |

| De Novo Design | Generate novel molecular structures with desired properties. acs.orgnih.gov | Discovery of novel and patentable chemical entities. |

| Molecular Docking | Predict binding modes and affinities to protein targets. nih.gov | Rational design of more potent and selective analogs. |

| Molecular Dynamics | Simulate the dynamic behavior of the compound-target complex. | Understanding of binding stability and mechanism of action. |

Exploration of Novel Biological Targets and Therapeutic Applications beyond Current Findings

The structural features of this compound suggest its potential to interact with a variety of biological targets. The amide functionality is a common pharmacophore in a wide range of drugs, including analgesics and anticonvulsants. pulsus.comresearchgate.net Furthermore, phenylpropanamide derivatives have been explored as potential K-opioid receptor agonists for pain management. google.com A systematic exploration of its biological activities is warranted.

Future research should focus on:

Target Identification: Employing techniques such as chemical proteomics and affinity-based probes to identify the direct molecular targets of this compound within the cell.

Phenotypic Screening: Testing the compound in a diverse range of disease-relevant cellular and in vivo models to uncover unexpected therapeutic activities. mdpi.com

Expansion of Therapeutic Areas: Based on its structural similarity to known bioactive molecules, this compound and its derivatives should be investigated for potential applications in pain, inflammation, neurological disorders, and metabolic diseases. acs.orgmdpi.com

Integration of Omics Data for Systems-Level Understanding of Compound Activity

To gain a comprehensive understanding of the biological effects of this compound, a systems pharmacology approach is essential. nih.govnih.govresearchgate.netmssm.edu This involves integrating data from various "omics" technologies to build a holistic picture of the compound's mechanism of action. truegeometry.comnih.govnih.govbmbreports.orgahajournals.org

Key strategies include:

Transcriptomics: Analyzing changes in gene expression in response to treatment with the compound can reveal the cellular pathways it modulates.

Proteomics: Identifying changes in protein levels and post-translational modifications can provide insights into the compound's downstream effects and potential off-target activities.

Metabolomics: Studying alterations in metabolic profiles can uncover the compound's impact on cellular metabolism and identify relevant biomarkers. nih.gov

Network Pharmacology: Integrating multi-omics data can help to construct interaction networks that illustrate the complex interplay between the compound, its targets, and cellular pathways, ultimately leading to a systems-level understanding of its pharmacological effects. nih.govbmbreports.org

Investigation of Emerging Biological Activities through High-Throughput Screening of Diversified Libraries of this compound Derivatives

To fully explore the therapeutic potential of the this compound scaffold, the creation and screening of a diversified chemical library is a powerful strategy. acs.org High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against a wide array of biological targets. nih.govnih.govenamine.netacs.org

Future efforts in this direction should include:

Library Synthesis: Synthesizing a library of this compound derivatives with variations at key positions of the molecule to maximize chemical diversity.

HTS Campaigns: Screening this library against a broad panel of targets, including G-protein coupled receptors, ion channels, enzymes, and nuclear receptors, to identify novel biological activities. nih.govenamine.net

Hit-to-Lead Optimization: Promising hits identified from HTS campaigns can then be subjected to medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties. Synthetic opioids and their analogs have shown a wide range of activities, and a diversified library could uncover unexpected pharmacological profiles. nih.goviasp-pain.orgojp.govnih.govnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lidocaine |

| Paracetamol |

| Atorvastatin |

| Chloramphenicol |

| Moclobemide |

| Captopril |

| Acetazolamide |

| Ponatinib |

| Methotrexate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.